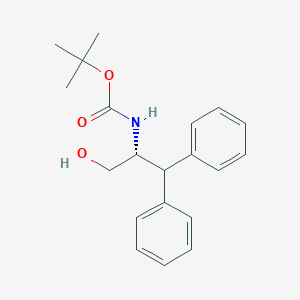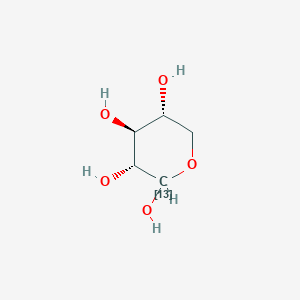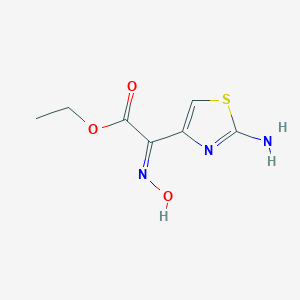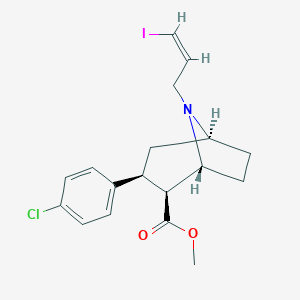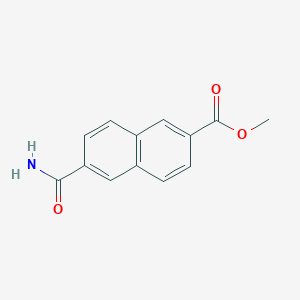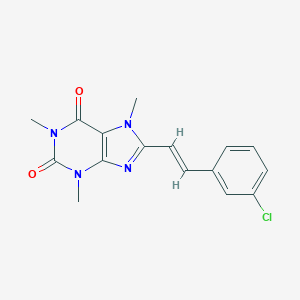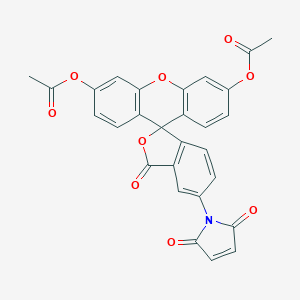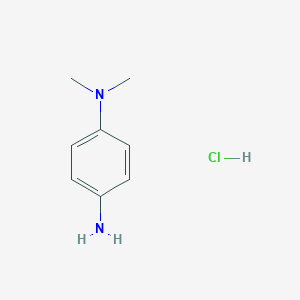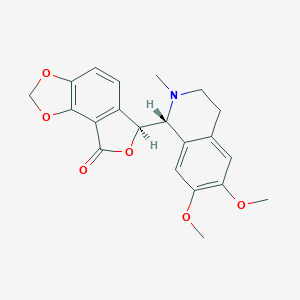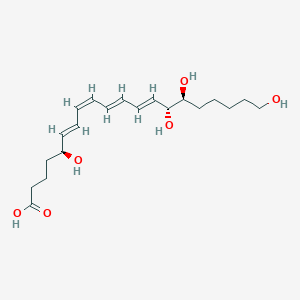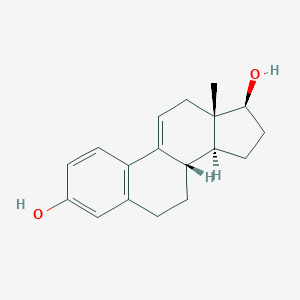
delta9,11-Estradiol
Descripción general
Descripción
Delta9,11-Estradiol is an estrogen that has been found to bind to the estrogen receptor α. The growth factor activity of this drug is mediated through the binding of this receptor and the activation of various intracellular signaling pathways . This drug is effective in treating eye disorders such as macular degeneration .
Synthesis Analysis
The separation of the degradation products delta6- and delta9,11-Estradiol is especially challenging due to their structural similarity . A study describes a HPLC method for the separation and quantitation of Estradiol and its degradation products .Molecular Structure Analysis
Delta9,11-Estradiol has a molecular formula of C18H22O2 . Its molecular weight is 270.4 g/mol . The IUPAC name is (8S,13S,14S,17S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol .Chemical Reactions Analysis
The separation of the degradation products delta6- and delta9,11-Estradiol is especially challenging due to their structural similarity . There is no method described in the literature yet which adequately addresses this problem .Physical And Chemical Properties Analysis
Delta9,11-Estradiol has a molecular formula of C18H22O2 . Its molecular weight is 270.4 g/mol . The IUPAC name is (8S,13S,14S,17S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol .Aplicaciones Científicas De Investigación
Analytical Chemistry: Separation and Quantitation of Estradiol and Its Degradation Products
Summary of the Application
In analytical chemistry, delta9,11-Estradiol is studied for its structural similarity to other degradation products of estradiol (E2). The separation of these degradation products is challenging due to their structural similarity .
Methods of Application
A High-Performance Liquid Chromatography (HPLC) method was developed for the separation and quantitation of E2 and its degradation products, including delta9,11-Estradiol. The method employs a Kinetex PFP analytical column, using methanol and deionized water as mobile phases .
Results or Outcomes
The method was validated with respect to selectivity, sensitivity, linearity, precision, and accuracy. It was demonstrated to be applicable for Vagifem tablets .
Endocrinology: Study of Binding Affinities for Human Estrogen Receptor Subtypes
Summary of the Application
In endocrinology, delta9,11-Estradiol is studied for its binding affinities for human estrogen receptor (ER) α and β subtypes .
Methods of Application
The binding affinities of various endogenous estrogen metabolites, including delta9,11-Estradiol, for human ERα and ERβ subtypes were studied .
Results or Outcomes
It was found that most of the dehydroestrogen metabolites retained rather high binding affinities for both ERα and ERβ compared with their respective nondehydrogenated precursors. Some of them, such as 6-dehydroestradiol and 9(11)-dehydroestradiol, retained high binding affinities for human ERs .
Environmental Science: Use as a Pollutant Standard
Summary of the Application
In environmental science, stable isotope-labeled compounds like delta9,11-Estradiol are used as standards for the detection of pollutants in air, water, soil, sediment, and food .
Methods of Application
The compound is used in various analytical methods to detect and quantify pollutants. The specific method would depend on the type of pollutant and the medium (air, water, etc.) .
Results or Outcomes
The use of delta9,11-Estradiol as a standard can improve the accuracy and reliability of pollutant detection and quantification .
Clinical Diagnostics: Imaging and Diagnosis
Summary of the Application
In addition to treating various diseases, isotopes of delta9,11-Estradiol are used for imaging, diagnosis, and newborn screening .
Methods of Application
The specific method of application would depend on the type of imaging or diagnostic test being performed. For example, in nuclear medicine, isotopes are often used as tracers .
Results or Outcomes
The use of delta9,11-Estradiol in clinical diagnostics can aid in the detection and diagnosis of various diseases, improving patient outcomes .
Organic Chemistry: Use as a Standard in Analytical Methods
Summary of the Application
In organic chemistry, delta9,11-Estradiol is used as a standard in various analytical methods due to its structural similarity with other degradation products of estradiol .
Methods of Application
The compound is used in High-Performance Liquid Chromatography (HPLC) methods for the separation and quantitation of estradiol and its degradation products .
Results or Outcomes
The method was validated with respect to selectivity, sensitivity, linearity, precision, and accuracy. The applicability and capability of the method were demonstrated for Vagifem tablets .
Endocrinology: Study of Binding Affinities for Human Estrogen Receptor Subtypes
Results or Outcomes
It was found that most of the dehydroestrogen metabolites retained rather high binding affinities for both ERα and ERβ compared with their respective nondehydrogenated precursors .
Propiedades
IUPAC Name |
(8S,13S,14S,17S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-17,19-20H,2,4,6-7,9H2,1H3/t15-,16+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABGTKBXHAEVKL-OWSLCNJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229538 | |
| Record name | delta9,11-Estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
delta9,11-Estradiol | |
CAS RN |
791-69-5 | |
| Record name | 9,11-Dehydroestradiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta9,11-Estradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta9,11-Estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 791-69-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .DELTA.9,11-ESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99558VD54H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



